Mass spectrometry analysis of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol
Mass spectrometry analysis of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol
Section 1: Introduction and Structural Considerations
The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol is a multifaceted molecule presenting unique analytical challenges and opportunities. Its structure incorporates several key features that dictate its behavior under mass spectrometric analysis: a stable benzothiazole heterocyclic system, a sterically hindered tertiary alcohol, an aromatic phenyl group, and a reactive terminal alkene on a hexyl chain.
A comprehensive analysis requires not only determining the molecular weight but also confirming the connectivity of these distinct structural motifs. Mass spectrometry (MS) serves as a powerful tool for this purpose, providing data on molecular mass, elemental composition, and structural details through controlled fragmentation. The molecular formula of the target compound is C₁₉H₁₉NOS, with a monoisotopic mass of approximately 309.124 g/mol . The presence of nitrogen and sulfur atoms provides a distinct isotopic pattern that can aid in identification.
The tertiary alcohol is particularly noteworthy from a mass spectrometry perspective. Unlike primary and secondary alcohols, tertiary alcohols are known to be highly susceptible to fragmentation upon ionization, often resulting in a weak or entirely absent molecular ion peak in hard ionization techniques like Electron Ionization (EI).[1][2] This necessitates a multi-faceted analytical approach to piece together the structural puzzle.
Section 2: A Dual-Pronged Analytical Strategy: GC-MS and LC-MS
To achieve a self-validating and comprehensive structural elucidation of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol, a dual-pronged strategy employing both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is optimal.
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GC-MS with Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[3] While this often prevents the detection of the molecular ion for fragile compounds like tertiary alcohols, the resulting fragment pattern is a rich fingerprint of the molecule's substructures.[4][5]
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LC-MS with Electrospray Ionization (ESI): This "soft" ionization technique gently transfers the analyte from a liquid phase into the gas phase as a protonated molecule, [M+H]⁺.[3][6] This is ideal for preserving the intact molecule and unambiguously determining its molecular weight.[7] Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS) to reveal structural information.[6]
This complementary approach ensures that the weaknesses of one technique are offset by the strengths of the other, leading to a high-confidence identification.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Rationale and Causality
The choice of GC-MS with EI is driven by the need to generate a rich, reproducible fragmentation pattern. The high energy of EI (70 eV) ensures that the bonds within the molecule will break at their weakest points, providing clues to the underlying structure. For 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol, the most labile site is the C-C bond alpha to the tertiary alcohol, as its cleavage leads to a resonance-stabilized oxonium ion.[1][8]
Experimental Protocol: GC-MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate. Dilute to a final concentration of 10-50 µg/mL for injection.
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GC Conditions:
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Injector: Splitless mode, 250 °C.
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Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Initial temperature of 150 °C, hold for 1 minute. Ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
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Predicted EI Fragmentation Pathways
The EI mass spectrum is predicted to be dominated by fragments resulting from alpha-cleavage and dehydration, with the molecular ion (m/z 309) likely being absent or of very low intensity.[2]
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Alpha-Cleavage: This is the most favorable fragmentation pathway for tertiary alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[1] The reaction expels the largest radical to form the most stable oxonium ion.
-
Loss of the hexenyl radical (•C₆H₁₁): This is the most probable alpha-cleavage, resulting in a highly stable, resonance-delocalized oxonium ion.
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[M - C₆H₁₁]⁺ = C₁₃H₁₀NOS⁺, m/z 228 . This is predicted to be the base peak .
-
-
Loss of the phenyl radical (•C₆H₅):
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[M - C₆H₅]⁺ = C₁₃H₁₄NOS⁺, m/z 232 .
-
-
Loss of the benzothiazolyl radical (•C₇H₄NS):
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[M - C₇H₄NS]⁺ = C₁₂H₁₅O⁺, m/z 175 .
-
-
-
Dehydration: The elimination of a water molecule is a common pathway for alcohols.[8]
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[M - H₂O]⁺˙ = C₁₉H₁₇NS⁺˙, m/z 291 .
-
-
Benzothiazole-related Fragments: The stable benzothiazole ring can itself be observed as a fragment or produce characteristic daughter ions.
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Benzothiazole cation: C₇H₅NS⁺˙, m/z 135 .
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Loss of HCN from benzothiazole: C₆H₄S⁺˙, m/z 108 .
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Summary of Predicted EI Fragments
| m/z (Nominal) | Proposed Formula | Description | Predicted Intensity |
| 309 | C₁₉H₁₉NOS⁺˙ | Molecular Ion | Very Low / Absent |
| 291 | C₁₉H₁₇NS⁺˙ | Dehydration ([M-H₂O]⁺˙) | Low |
| 228 | C₁₃H₁₀NOS⁺ | α-cleavage (Loss of •C₆H₁₁) | High (Base Peak) |
| 232 | C₁₃H₁₄NOS⁺ | α-cleavage (Loss of •C₆H₅) | Medium |
| 175 | C₁₂H₁₅O⁺ | α-cleavage (Loss of •C₇H₄NS) | Medium |
| 135 | C₇H₅NS⁺˙ | Benzothiazole cation | Medium-Low |
Section 4: LC-MS/MS Analysis with Electrospray Ionization (ESI)
Rationale and Causality
LC-MS with ESI is essential for determining the molecular weight of the parent compound. ESI is a soft ionization method that typically yields a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[5][6] This provides the molecular weight information that EI analysis often lacks. By selecting this [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, we can generate controlled, structurally informative fragmentation.[9]
Experimental Protocol: LC-MS/MS
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The addition of formic acid is crucial to promote protonation in positive ion mode.[10]
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the precursor ion, predicted at m/z 310.1 ([M+H]⁺).
-
MS2 (Product Ion) Scan: Isolate the m/z 310.1 precursor ion and fragment using CID with normalized collision energy (e.g., stepped 15-40 eV) to generate a product ion spectrum.
-
Predicted ESI-MS/MS Fragmentation Pathways
Fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation from EI. The process is dominated by the loss of stable neutral molecules.
-
Precursor Ion: [M+H]⁺ = C₁₉H₂₀NOS⁺, m/z 310 .
-
Initial Neutral Loss: The most facile fragmentation will be the loss of water from the protonated alcohol.
-
[M+H - H₂O]⁺ = C₁₉H₁₈NS⁺, m/z 292 . This is expected to be a major fragment ion.
-
-
Subsequent Fragmentation of m/z 292: The resulting carbocation at m/z 292 can undergo further fragmentation.
-
Cleavage of the phenyl group: Loss of benzene (C₆H₆) via rearrangement.
-
[C₁₉H₁₈NS - C₆H₆]⁺ = C₁₃H₁₂NS⁺, m/z 214 .
-
-
Cleavage yielding the benzothiazole moiety:
-
Formation of the protonated benzothiazole cation, C₇H₆NS⁺, m/z 136 .[11]
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-
Summary of Predicted ESI-MS/MS Fragments
| Ion Type | m/z (Nominal) | Proposed Formula | Description |
| Precursor | 310 | C₁₉H₂₀NOS⁺ | Protonated Molecule [M+H]⁺ |
| Product | 292 | C₁₉H₁₈NS⁺ | Loss of water from precursor |
| Product | 214 | C₁₃H₁₂NS⁺ | Subsequent loss of benzene |
| Product | 136 | C₇H₆NS⁺ | Protonated benzothiazole moiety |
Section 5: High-Resolution Mass Spectrometry (HRMS) for Final Confirmation
For ultimate structural confirmation, particularly in a drug development context, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring mass with high accuracy (typically < 5 ppm error), HRMS can determine the elemental composition of the parent ion and its key fragments.[10]
For example, observing an ion at m/z 310.1314 in an ESI-MS experiment would provide strong evidence for the elemental formula C₁₉H₂₀NOS⁺ (calculated exact mass: 310.1311), thereby confirming the molecular formula and ruling out other isobaric possibilities. The same principle applied to the major fragments (e.g., m/z 228.0528 for C₁₃H₁₀NOS⁺ in EI) validates the proposed fragmentation pathways and solidifies the overall structural assignment.
Section 6: Conclusion
The mass spectrometric analysis of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol is a clear demonstration of the need for a multi-faceted analytical strategy. The compound's inherent structure, particularly the labile tertiary alcohol, makes reliance on a single ionization technique insufficient.
-
Electron Ionization provides a detailed fragmentation fingerprint, with a predicted base peak at m/z 228 resulting from the loss of the hexenyl radical. This confirms the presence and connectivity of the benzothiazole-phenyl-carbinol core.
-
Electrospray Ionization provides the crucial molecular weight by detecting the protonated molecule [M+H]⁺ at m/z 310. Subsequent MS/MS analysis, dominated by the neutral loss of water to yield a fragment at m/z 292, offers a controlled method for structural confirmation.
Together, these techniques provide a self-validating system that allows for the confident identification and structural elucidation of this complex molecule, a critical step in its potential development as a therapeutic agent.
Section 7: References
-
Guan, L., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(8), 1395-1403. Available at: [Link].
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Mass Spectrometry of Alcohols. (2025). YouTube. Available at: [Link].
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Whitman College. GCMS Section 6.10. Whitman People. Available at: [Link].
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Slideshare. (2016). Msc alcohols, phenols, ethers. Available at: [Link].
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Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link].
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Borbély, Á., & Facsko, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Revista de Chimie, 70(2), 488-494. Available at: [Link].
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MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link].
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Asensio, L., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(7), 2471-8. Available at: [Link].
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2019). Available at: [Link].
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Negreira, N., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25. Available at: [Link].
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Emory University. Mass Spectrometry Ionization Methods. Available at: [Link].
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University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link].
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Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021). Available at: [Link].
-
MassBank. Organic compounds - Benzothiazole. Record AN124204. Available at: [Link].
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![Chemical structure of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](https://i.imgur.com/5u9y87E.png)
